2-Bromo-6-iodobenzonitrile
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Overview
Description
2-Bromo-6-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 6 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodobenzonitrile can be synthesized through a multi-step process involving the bromination and iodination of benzonitrile. One common method involves the bromination of 2-iodobenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzonitriles
- Biaryl compounds
- Various oxidized or reduced derivatives
Scientific Research Applications
2-Bromo-6-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzonitrile involves its interaction with specific molecular targets. The bromine and iodine atoms provide sites for electrophilic and nucleophilic interactions, allowing the compound to participate in various chemical reactions. The nitrile group can also interact with enzymes and receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
- 2-Bromo-4-iodobenzonitrile
- 2-Chloro-6-iodobenzonitrile
- 2-Fluoro-6-iodobenzonitrile
Uniqueness: 2-Bromo-6-iodobenzonitrile is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may not provide.
Properties
IUPAC Name |
2-bromo-6-iodobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIBANSYVFWOAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677407 |
Source
|
Record name | 2-Bromo-6-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-93-4 |
Source
|
Record name | 2-Bromo-6-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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